2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a combination of piperazine, furan, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-(3-chlorobenzyl)piperazine.
Coupling with Pyridazine: The next step involves the coupling of the piperazine derivative with a pyridazine precursor, such as 6-(furan-2-yl)pyridazin-3(2H)-one, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a ligand for various receptors.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one exerts its effects involves binding to specific molecular targets. These targets may include receptors or enzymes that play a role in various biological pathways. The compound’s structure allows it to interact with these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C20H21ClN4O2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C20H21ClN4O2/c21-17-4-1-3-16(13-17)14-23-8-10-24(11-9-23)15-25-20(26)7-6-18(22-25)19-5-2-12-27-19/h1-7,12-13H,8-11,14-15H2 |
InChI Key |
OSYDIVBLZDMUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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